

Introduction: The Strategic Value of a Halogenated Heterocycle

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Compound of Interest

Compound Name: **2-Amino-5-iodonicotinonitrile**

Cat. No.: **B596514**

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In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on a core scaffold is paramount to tuning molecular properties. **2-Amino-5-iodonicotinonitrile**, a substituted pyridine derivative, represents a quintessential example of a high-value building block. Its architecture, featuring an amino group, a nitrile moiety, and a strategically positioned iodine atom on a pyridine ring, offers a triad of reactive sites. This unique combination makes it an exceptionally versatile intermediate for constructing complex molecular frameworks, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.^[1]

The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The amino group provides a key nucleophilic and hydrogen-bond-donating site, while the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups. However, it is the iodo group at the C5 position that truly unlocks the synthetic potential of this molecule. As a "heavy" halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing a wide array of substituents and building molecular complexity. This guide provides a senior application scientist's perspective on the synthesis, core reactivity, and practical applications of **2-Amino-5-iodonicotinonitrile**, grounded in established chemical principles and field-proven insights.

Physicochemical & Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis. While specific experimental data for **2-Amino-5-iodonicotinonitrile** can be sparse, we can infer its characteristics from closely related analogs and public databases.

Property	Value / Description	Source
Molecular Formula	$C_6H_4IN_3$	PubChem
Molecular Weight	245.02 g/mol	PubChem
IUPAC Name	2-amino-5-iodopyridine-3-carbonitrile	PubChem
Appearance	Expected to be an off-white to yellow or light brown solid.	Inferred from analogs[2]
Melting Point	Not reported; analog 2-Amino-5-iodobenzonitrile melts at 84-88°C.[3]	[3]
Solubility	Expected to be soluble in polar organic solvents like DMF, DMSO, and sparingly soluble in alcohols.	Inferred from analogs[2]
¹ H NMR	Protons on the pyridine ring would appear as distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). The amino protons would appear as a broad singlet.	General NMR Principles[4]
¹³ C NMR	Expect signals for six distinct carbon atoms, with the carbon bearing the iodine (C-I) appearing at a characteristic upfield shift compared to C-H.	General NMR Principles[4]
IR Spectroscopy	Characteristic peaks expected: N-H stretching (amino group, $\sim 3300-3500\text{ cm}^{-1}$), C≡N stretching (nitrile, $\sim 2220-2240\text{ cm}^{-1}$), and C=C/C=N stretching in the aromatic region ($\sim 1500-1650\text{ cm}^{-1}$).	General IR Principles[5]

Mass Spectrometry

The molecular ion peak (M^+) would be observed at m/z 245.

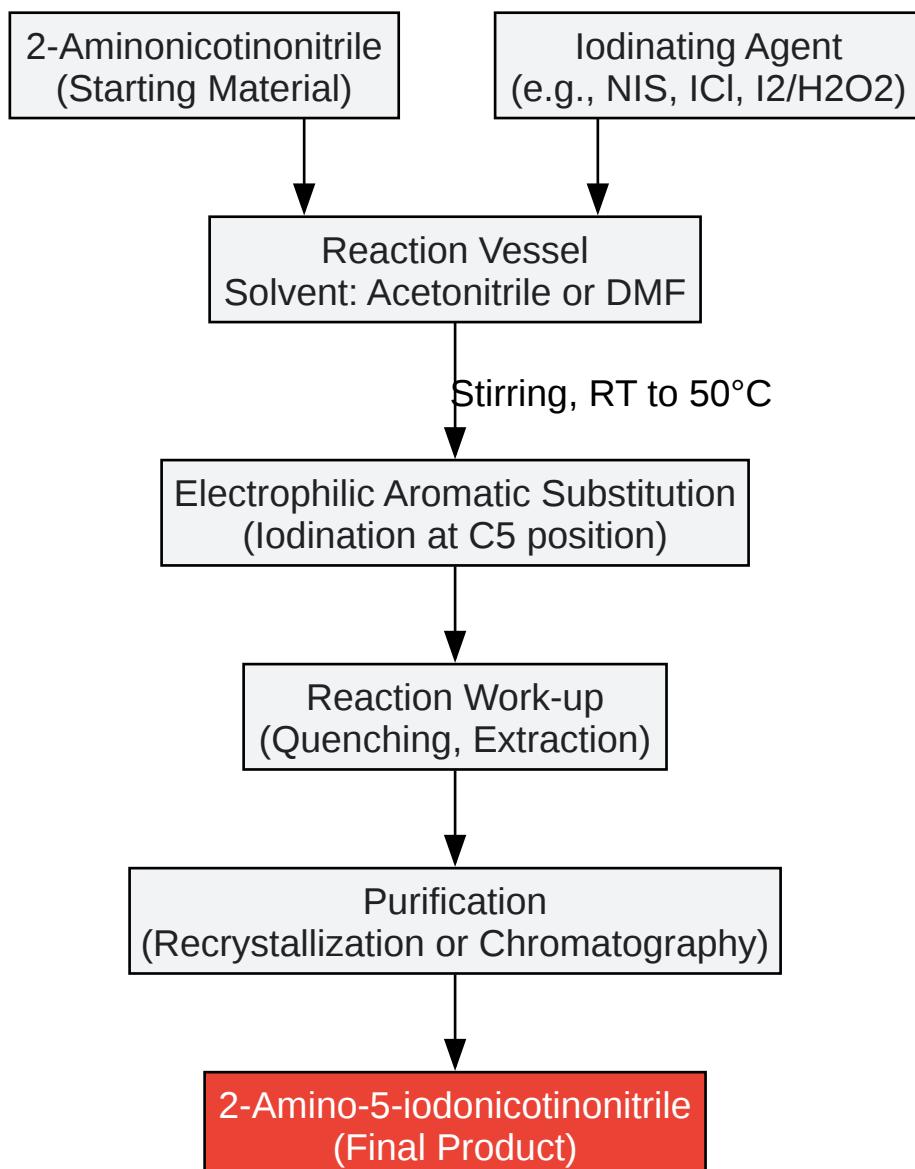
A characteristic isotopic pattern for iodine would be absent as it is monoisotopic.

General MS Principles[4]

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of **2-Amino-5-iodonicotinonitrile** is not commonly detailed in encyclopedic sources. However, a robust and logical pathway can be designed starting from the readily available precursor, 2-aminonicotinonitrile. The key transformation is the regioselective iodination of the electron-rich pyridine ring.

Workflow for Synthesis



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Caption: Synthetic workflow for **2-Amino-5-iodonicotinonitrile**.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is designed for reliability and scalability, employing N-Iodosuccinimide (NIS) as the iodinating agent. From an application standpoint, NIS is often preferred over molecular iodine (I₂) because it avoids the generation of HI as a byproduct, leading to cleaner reactions and simpler work-ups.

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-aminonicotinonitrile (1.0 eq).
- **Dissolution:** Dissolve the starting material in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material). The choice of solvent is critical; acetonitrile is easier to remove, but DMF provides better solubility for many polar substrates.
- **Reagent Addition:** Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm. The reaction is typically performed in the dark to prevent light-induced decomposition of NIS.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted NIS. This is a crucial self-validating step; the disappearance of the yellow/brown color indicates the complete quenching of iodine species.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford pure **2-Amino-5-iodonicotinonitrile**.

The Chemistry of a Versatile Building Block

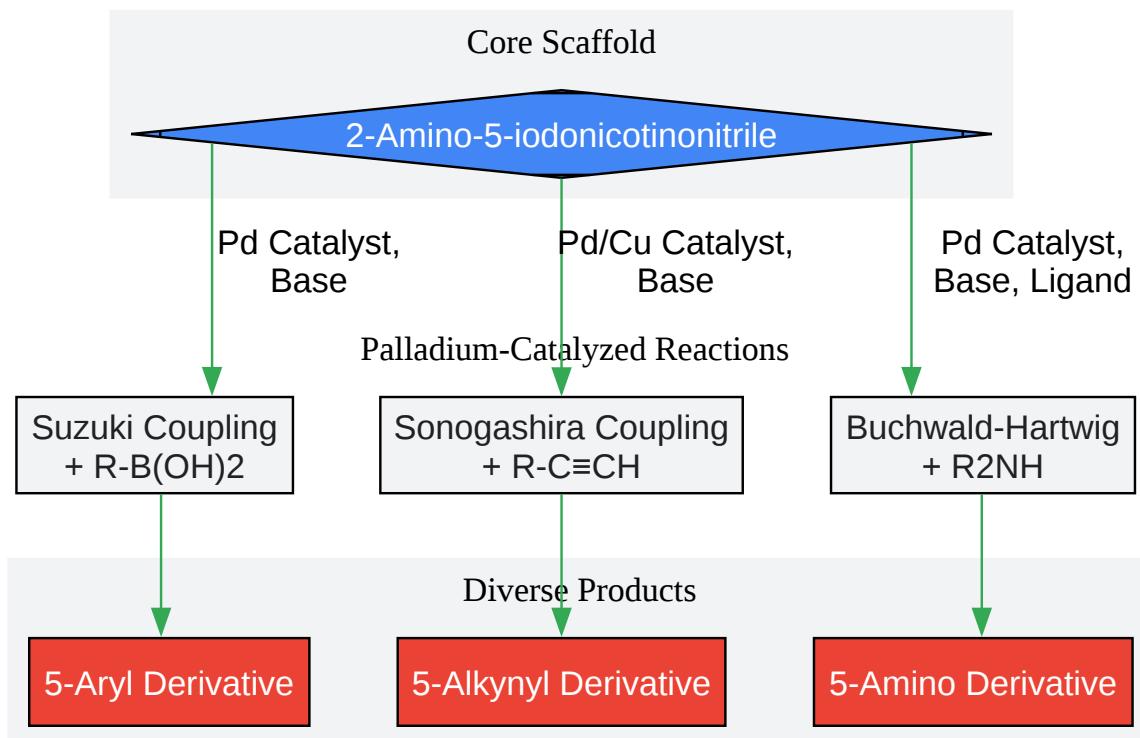
The synthetic power of **2-Amino-5-iodonicotinonitrile** stems from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications, making it an ideal

scaffold for building libraries of drug candidates.

Core Reactions and Mechanistic Insights

- Palladium-Catalyzed Cross-Coupling (The C-I Bond): The carbon-iodine bond is the most valuable handle for elaboration. It readily participates in oxidative addition to a Palladium(0) catalyst, initiating several key C-C and C-N bond-forming reactions.[6]
 - Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, ideal for introducing aryl or heteroaryl groups.
 - Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, a key linker in many bioactive molecules.
 - Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a C-N bond, creating substituted anilines and related structures.[7][8] The choice of phosphine ligand is critical in this reaction, with sterically hindered, electron-rich ligands like XPhos or RuPhos often providing superior results for challenging substrates.[6]
- Nucleophilic Substitution/Derivatization (The Amino Group): The 2-amino group can be readily acylated with acid chlorides or anhydrides to form amides, or it can be used as a nucleophile in the construction of fused heterocyclic rings (e.g., pyrido[2,3-d]pyrimidines).[9]
- Transformation of the Nitrile Group: The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.

Workflow: Diversification via Cross-Coupling

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